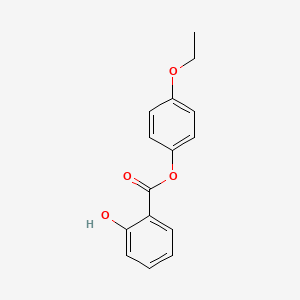

4-Ethoxyphenyl 2-hydroxybenzoate

Description

Contextualization within Ester Chemistry and Salicylic (B10762653) Acid Derivatives

4-Ethoxyphenyl 2-hydroxybenzoate belongs to the family of esters, which are organic compounds derived from the reaction between an acid and an alcohol. Specifically, it is an ester of salicylic acid, a well-known phenolic acid. Salicylic acid and its derivatives are pivotal in organic chemistry, possessing a range of biological activities, including anti-inflammatory, antibacterial, and antioxidant properties. researchgate.net While acetylsalicylic acid (aspirin) is the most famous derivative, a growing interest in other salicylic acid derivatives is evident in medicinal chemistry. researchgate.netnih.gov However, there is a significant lack of comprehensive data on many of these derivatives, underscoring the importance of focused research in this area. nih.gov

Salicylic acid derivatives are not only crucial for their biological applications but also serve as key building blocks in the synthesis of more complex molecules. researchgate.net The study of these compounds has expanded significantly over the last two decades, with a notable shift in research focus from their basic chemical and physical properties to their biological activities in the past decade. bumipublikasinusantara.id

Overview of Aromatic Carboxylic Acid Esters in Chemical Synthesis and Theoretical Studies

Aromatic carboxylic acid esters, such as this compound, are a vital class of compounds in organic chemistry. numberanalytics.com They are characterized by a carboxyl group attached to an aromatic ring and are fundamental in the synthesis of a wide array of products, including pharmaceuticals and fragrances. numberanalytics.comnumberanalytics.com The versatility of aromatic carboxylic acids as precursors makes them valuable intermediates in organic synthesis. numberanalytics.com

The synthesis of aromatic esters can be achieved through several methods, with Fischer esterification being a prominent example. numberanalytics.com This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of ester synthesis. libretexts.orgmasterorganicchemistry.com Other methods include the reaction of aromatic acid chlorides with alcohols and the alkylation of carboxylic acid salts. numberanalytics.comgoogle.com These synthetic routes are continuously being optimized to improve yields and efficiency. numberanalytics.com

Research Trajectory and Scholarly Significance of Related Compounds

The scholarly interest in salicylic acid and its derivatives has shown a general upward trend in recent years. bumipublikasinusantara.id Research has evolved from fundamental studies of synthesis and structure to in-depth investigations of their biological properties. bumipublikasinusantara.id This trend highlights the expanding potential for developing new therapeutic agents from these compounds. nih.govfrontiersin.org

Several related compounds are of significant interest in various research and industrial applications:

Ethyl salicylate (B1505791) is used as a fragrance and flavoring agent. nih.gov

Phenyl salicylate has applications as a UV absorber. prepchem.com

4-Hydroxybenzoic acid and its esters (parabens) are widely used as preservatives in cosmetics, food, and pharmaceuticals. nih.gov

4-Ethoxyphenylboronic acid serves as a reactant in the synthesis of various biologically active molecules. sigmaaldrich.com

The continued exploration of these and other related compounds provides a rich field for future scientific inquiry, with potential for new discoveries and applications. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

88599-60-4 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

(4-ethoxyphenyl) 2-hydroxybenzoate |

InChI |

InChI=1S/C15H14O4/c1-2-18-11-7-9-12(10-8-11)19-15(17)13-5-3-4-6-14(13)16/h3-10,16H,2H2,1H3 |

InChI Key |

MMUBDEFEIXHXHV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Ethoxyphenyl 2 Hydroxybenzoate and Analogues

Established Synthetic Routes and Reaction Conditions

The traditional synthesis of 4-Ethoxyphenyl 2-hydroxybenzoate and its related compounds relies on well-established organic reactions. These methods, while effective, often require specific catalysts and conditions to achieve high yields.

Esterification Reactions for Aromatic Hydroxybenzoates

The formation of the ester linkage in this compound is a critical step, typically achieved through the esterification of salicylic (B10762653) acid (2-hydroxybenzoic acid). Several methods are prominent in this regard.

Fischer-Speier Esterification : This acid-catalyzed reaction involves heating a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com For the synthesis of aromatic hydroxybenzoates, salicylic acid is reacted with the corresponding phenol (B47542). The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant is often used, or water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.com Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and certain Lewis acids. wikipedia.orgorganic-chemistry.org Reaction times can range from 1 to 10 hours at temperatures between 60–110 °C. wikipedia.org

Steglich Esterification : This method is particularly useful for sensitive substrates as it proceeds under mild, room temperature conditions. wikipedia.orgorganic-chemistry.org It utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov The reaction involves the formation of an O-acylisourea intermediate from the carboxylic acid and DCC, which then reacts with the alcohol to form the ester and dicyclohexylurea (DCU). organic-chemistry.org This method is advantageous as it can be used for sterically hindered alcohols and acid-sensitive substrates. organic-chemistry.org

Mitsunobu Reaction : This reaction allows for the conversion of primary and secondary alcohols to esters under mild conditions. organic-chemistry.orgmissouri.educhemeurope.com It employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center. missouri.educhem-station.com While effective, a notable drawback is the formation of byproducts, which can complicate the purification process. chem-station.com

A comparative look at these esterification methods is presented below:

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Carboxylic acid, alcohol, acid catalyst (e.g., H₂SO₄, TsOH) | Reflux, 60-110 °C, 1-10 hours wikipedia.org | Inexpensive reagents, suitable for large scale | Equilibrium reaction, requires harsh conditions |

| Steglich Esterification | Carboxylic acid, alcohol, DCC/DIC, DMAP | Room temperature wikipedia.org | Mild conditions, good for sensitive substrates wikipedia.orgorganic-chemistry.org | DCC byproduct can be difficult to remove |

| Mitsunobu Reaction | Alcohol, carboxylic acid, PPh₃, DEAD/DIAD | Mild, often 0 °C to room temperature wikipedia.org | High yields, inversion of stereochemistry missouri.educhem-station.com | Byproduct formation complicates purification chem-station.com |

Alkylation Strategies for Ethoxy Substitution

The introduction of the ethoxy group onto a phenolic precursor is another key synthetic step. The Williamson ether synthesis is a classic and widely used method for this transformation.

Williamson Ether Synthesis : This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. jk-sci.commasterorganicchemistry.comlumenlearning.com To synthesize the 4-ethoxyphenol (B1293792) intermediate, hydroquinone (B1673460) can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide). The choice of base and solvent is crucial; strong bases like sodium hydride (NaH) are often used, and polar aprotic solvents such as DMSO or DMF can help to minimize side reactions. jk-sci.commasterorganicchemistry.com

Multi-Step Synthesis Approaches for Complex Analogues

The synthesis of more complex analogues of this compound often requires multi-step sequences. These approaches allow for the introduction of various substituents on either the phenyl or the benzoate (B1203000) ring. For instance, a multi-step synthesis could involve the initial synthesis of a substituted phenol, followed by etherification to introduce the ethoxy group, and finally, esterification with a substituted salicylic acid derivative. The strategic combination of reactions like electrophilic aromatic substitution and nucleophilic aromatic substitution is key to building molecular complexity. acs.orgyoutube.com

Green Chemistry Principles in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. ijprdjournal.com By directly heating the reaction mixture, microwaves can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. ijprdjournal.comijprdjournal.com This technique has been successfully applied to esterification reactions, offering a faster and more energy-efficient route to compounds like this compound. capes.gov.brresearchgate.net For example, the synthesis of aspirin (B1665792) derivatives has been achieved in minutes under microwave irradiation. ijprdjournal.com

Solvent-Free Reaction Conditions

Eliminating the use of volatile and often toxic organic solvents is a cornerstone of green chemistry. Solvent-free reactions, also known as solid-state reactions, can lead to higher efficiency, easier purification, and reduced environmental impact. science.gov Esterification reactions have been successfully carried out under solvent-free conditions, sometimes with microwave irradiation to accelerate the process. capes.gov.br For instance, the synthesis of various flavor esters has been achieved with high conversion rates using immobilized lipases under solvent-free conditions. nih.gov This approach not only avoids the use of harmful solvents but can also simplify the workup procedure.

The table below summarizes the key features of these green synthetic approaches:

| Green Chemistry Approach | Key Principles | Advantages in Ester Synthesis |

| Microwave-Assisted Synthesis | Energy efficiency, faster reaction rates ijprdjournal.com | Reduced reaction times (minutes vs. hours) ijprdjournal.com, potentially higher yields |

| Solvent-Free Reaction | Waste prevention, use of safer solvents (or none) science.gov | Reduced environmental impact, easier product isolation, cost-effective science.govnih.gov |

Derivatization Strategies and Analogue Preparation

Derivatization is a key strategy for modifying the physicochemical and biological properties of a lead compound. For this compound, this involves chemical alterations to both the hydroxybenzoate and the ethoxyphenyl moieties.

The 2-hydroxybenzoic acid (salicylic acid) portion of the molecule offers several sites for chemical modification, primarily the hydroxyl and carboxylic acid groups. These modifications can influence the compound's acidity, lipophilicity, and ability to form hydrogen bonds, which are critical for its biological activity.

Common derivatization strategies for the hydroxybenzoate moiety include:

Acylation of the Hydroxyl Group: The phenolic hydroxyl group can be readily acylated to form esters. This modification can alter the compound's pharmacokinetic profile by, for example, increasing its lipophilicity and potentially its ability to cross cell membranes.

Alkylation of the Hydroxyl Group: Alkylation of the phenolic hydroxyl group to form ethers is another common strategy. This removes the acidic proton and can significantly change the compound's electronic and steric properties.

Table 1: Examples of Analogues with Modifications to the Hydroxybenzoate Moiety

| Parent Compound | Modification | Resulting Analogue | Potential Impact |

| This compound | Acetylation of the hydroxyl group | 4-Ethoxyphenyl 2-acetoxybenzoate | Increased lipophilicity |

| This compound | Methylation of the hydroxyl group | 4-Ethoxyphenyl 2-methoxybenzoate | Removal of acidic proton |

| This compound | Esterification of the carboxyl group | Methyl 2-(4-ethoxyphenoxycarbonyl)benzoate | Altered polarity and charge |

The ethoxyphenyl portion of the molecule also presents opportunities for structural variation. Modifications here can influence the compound's size, shape, and lipophilicity, which can affect its binding to target proteins and its metabolic stability.

Strategies for modifying the ethoxyphenyl moiety include:

Alteration of the Alkoxy Chain: The ethyl group can be replaced with other alkyl or substituted alkyl groups to modulate lipophilicity and steric bulk. For example, replacing the ethyl group with a longer alkyl chain would increase lipophilicity.

Introduction of Substituents on the Phenyl Ring: The phenyl ring can be substituted with various functional groups, such as halogens, nitro groups, or alkyl groups. These substituents can alter the electronic properties of the ring and introduce new points of interaction with biological targets.

Positional Isomerism: The ethoxy group can be moved to the meta or ortho positions of the phenyl ring, creating positional isomers with potentially different biological activities due to altered molecular geometry.

The Williamson ether synthesis is a classic and versatile method for preparing ethers and can be employed to synthesize various ethoxyphenyl analogues. youtube.com This reaction involves the reaction of a phenoxide with an alkyl halide. youtube.com More recent methods for ether synthesis include the reduction of esters using reagents like titanium tetrachloride and borane-ammonia complex. youtube.com

Table 2: Examples of Analogues with Modifications to the Ethoxyphenyl Moiety

| Parent Compound | Modification | Resulting Analogue | Potential Impact |

| This compound | Replacement of ethyl with propyl | 4-Propoxyphenyl 2-hydroxybenzoate | Increased lipophilicity |

| This compound | Introduction of a chloro group | 4-Ethoxy-3-chlorophenyl 2-hydroxybenzoate | Altered electronic properties |

| This compound | Isomeric rearrangement | 2-Ethoxyphenyl 2-hydroxybenzoate | Altered molecular geometry |

Hybrid compound synthesis involves combining the structural features of this compound with other pharmacologically active scaffolds. This approach aims to create new chemical entities with potentially synergistic or novel biological activities.

The synthesis of such hybrids often involves multi-step reaction sequences where this compound or its precursors are coupled with another molecule of interest. For example, the carboxylic acid of the hydroxybenzoate moiety can be activated and then reacted with an amine or alcohol group on another pharmacophore to form an amide or ester linkage.

The concept of transferring a specific chemical moiety from one compound to another to enhance bioactivity is a documented strategy. mdpi.com For instance, a moiety responsible for a particular biological effect can be attached to the core structure of this compound to create a hybrid with enhanced or dual action. mdpi.com

Table 3: Examples of Hybrid Compound Synthesis Strategies

| Pharmacophore 1 | Pharmacophore 2 | Linkage | Resulting Hybrid Structure (Example) |

| This compound | A non-steroidal anti-inflammatory drug (NSAID) | Ester | Covalent conjugate of the two molecules |

| This compound | An antimicrobial agent | Amide | A hybrid molecule with potential dual action |

| This compound | A flavonoid | Ether | A larger molecule with combined structural features |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular skeleton and proton environments can be constructed.

One-dimensional NMR spectra provide fundamental information about the types and number of hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum reveals the chemical environment of each proton. For 4-Ethoxyphenyl 2-hydroxybenzoate, the spectrum is characterized by signals in both the aromatic and aliphatic regions. The ethoxy group protons appear as a characteristic triplet and quartet. The protons on the two separate aromatic rings exhibit distinct splitting patterns due to their different electronic environments and coupling partners. The phenolic hydroxyl proton often appears as a broad singlet, its chemical shift being concentration-dependent. Data from analogous compounds like ethyl salicylate (B1505791) show the ortho-hydroxy proton downfield due to strong intramolecular hydrogen bonding with the ester carbonyl. chemicalbook.com

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.00 | d | ~8.4 |

| H-4 | ~7.45 | t | ~7.8 |

| H-5 | ~6.95 | t | ~7.5 |

| H-6 | ~7.85 | d | ~7.9 |

| H-2', H-6' | ~7.15 | d | ~9.0 |

| H-3', H-5' | ~6.90 | d | ~9.0 |

| -OCH₂CH₃ | ~4.05 | q | ~7.0 |

| -OCH₂CH₃ | ~1.40 | t | ~7.0 |

The ¹³C NMR spectrum indicates the presence of all 15 carbon atoms in unique chemical environments. The carbonyl carbon of the ester group is typically observed at the most downfield position (~170 ppm). docbrown.info The carbon attached to the phenolic hydroxyl group (C-2) and the carbon of the ether linkage (C-4') also show characteristic downfield shifts. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons are absent. uvic.ca This is crucial for confirming the assignments of the ethoxy group carbons and the aromatic CH carbons.

Interactive Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|

| C-1 | ~118.0 | Quaternary (No signal) |

| C-2 | ~161.5 | Quaternary (No signal) |

| C-3 | ~119.5 | CH (Positive) |

| C-4 | ~136.0 | CH (Positive) |

| C-5 | ~117.8 | CH (Positive) |

| C-6 | ~130.0 | CH (Positive) |

| C=O | ~169.8 | Quaternary (No signal) |

| C-1' | ~144.0 | Quaternary (No signal) |

| C-2', C-6' | ~122.5 | CH (Positive) |

| C-3', C-5' | ~115.0 | CH (Positive) |

| C-4' | ~157.0 | Quaternary (No signal) |

| -OCH₂CH₃ | ~64.0 | CH₂ (Negative) |

Two-dimensional NMR experiments reveal correlations between nuclei, providing definitive evidence for the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between adjacent aromatic protons on each ring (e.g., H-3 with H-4, H-4 with H-5, etc.) and between the methylene and methyl protons of the ethoxy group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). uvic.ca It allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C data. For example, the proton signal at ~4.05 ppm would correlate with the carbon signal at ~64.0 ppm, confirming the -OCH₂- assignment.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is critical for connecting the different fragments of the molecule. Key correlations would include the coupling from the H-6 proton to the ester carbonyl carbon (C=O) and from the H-2'/H-6' protons to the ester oxygen-linked carbon (C-1').

TOCSY (Total Correlation Spectroscopy) : A TOCSY experiment shows correlations between all protons within a coupled spin system. It would clearly delineate the protons of the salicylate ring as one spin system and the protons of the ethoxyphenyl ring as another, separate system.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays several characteristic absorption bands. Based on data from similar structures like ethyl salicylate and other benzoates, the key peaks can be assigned. docbrown.infonist.gov

Interactive Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200 (broad) | O-H stretch | Intramolecular H-bonded phenol (B47542) |

| ~3070 | C-H stretch | Aromatic |

| ~2980, ~2930 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1680 | C=O stretch | Ester (conjugated & H-bonded) |

| ~1610, ~1580 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl-O-Alkyl ether (asymmetric) |

| ~1210 | C-O stretch | Ester |

| ~1135 | C-O stretch | Phenol |

The broadness of the O-H stretching band and the lower-than-usual frequency of the C=O stretching band are strong indicators of the intramolecular hydrogen bond between the phenolic hydroxyl group and the ester carbonyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the substituted benzene (B151609) rings and the carbonyl group—give rise to characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* transitions within the aromatic systems. Data from related compounds like 2-hydroxy-4-methoxybenzophenone and various parabens show strong absorptions in the range of 250-330 nm. researchgate.netnih.gov The presence of hydroxyl and ethoxy auxochromes causes a bathochromic (red) shift compared to unsubstituted benzene.

Interactive Table 4: Expected UV-Vis Absorption Data for this compound (in Ethanol)

| λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~240 | π → π* | Phenyl ring |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

HRMS is a highly accurate method for determining the elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of precision. For this compound, this technique confirms the molecular formula. mdpi.com

Molecular Formula : C₁₅H₁₄O₄

Calculated Exact Mass : 258.08921 Da

Expected HRMS Result : An experimental mass value extremely close to the calculated value (e.g., 258.0892 ± 0.0005 Da) would be observed for the molecular ion [M]⁺ or a related adduct like [M+H]⁺ or [M+Na]⁺, unequivocally confirming the elemental composition.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

Molecular Conformation : Bond lengths, bond angles, and torsion angles, revealing the planarity of the aromatic rings and the orientation of the ester and ether functional groups.

Crystal Packing : The arrangement of molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding (if any remain intermolecularly), dipole-dipole interactions, and van der Waals forces. It would confirm the intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl, a feature strongly suggested by NMR and IR data. mdpi.com

Single-Crystal X-ray Diffraction Applications

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical method used to determine the exact arrangement of atoms within a crystalline solid. This technique has been instrumental in elucidating the molecular and crystal structures of various benzoate (B1203000) derivatives, revealing key structural features and intermolecular interactions that govern their packing in the solid state.

While specific SCXRD data for this compound is not publicly available, the principles of this technique and findings from structurally similar compounds offer valuable insights. For instance, studies on related aromatic esters, such as 4-methoxyphenyl-4′-n-nonyloxybenzoate and 4-n-butyloxyphenyl 4′-hydroxybenzoate, have successfully utilized single-crystal X-ray analysis to investigate their crystal packing. researchgate.net These studies often reveal a separation of the crystal packing into distinct aromatic and aliphatic regions, a characteristic feature of liquid crystalline compounds. researchgate.net

In a typical SCXRD experiment, a single crystal of the target compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected on a detector. By analyzing the positions and intensities of the diffraction spots, the unit cell parameters, space group, and the precise coordinates of each atom in the crystal can be determined.

The table below illustrates the kind of crystallographic data that would be obtained from a successful SCXRD analysis of this compound, based on typical values for organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C15H14O4 |

| Formula Weight | 258.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| R-factor | Value |

| Goodness-of-fit (GOF) | Value |

Co-crystallization Techniques for Challenging Compounds

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice in a stoichiometric ratio. This method has emerged as a valuable strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other organic compounds, without altering their chemical structure. nih.gov For a compound like this compound, co-crystallization could be employed to potentially enhance properties such as solubility or stability.

The formation of co-crystals relies on the establishment of non-covalent interactions, such as hydrogen bonds, between the target compound and a selected "co-former." Common functional groups on co-formers that can participate in these interactions include carboxylic acids, amides, and hydroxyl groups.

Several methods can be employed for co-crystallization:

Solvent Evaporation: This is one of the most common techniques, where the target compound and the co-former are dissolved in a suitable solvent. Slow evaporation of the solvent allows for the gradual formation of co-crystals. researchgate.net The choice of solvent is critical as it can influence the resulting crystal form.

Grinding: Liquid-assisted grinding involves milling the target compound and co-former together with a small amount of a liquid. researchgate.net This method is often faster than solvent-based techniques and can be more environmentally friendly.

Reaction Co-crystallization: This technique is suitable when the co-crystal components have different solubilities. The reactants are mixed in non-stoichiometric concentrations to create a supersaturated solution from which the co-crystal precipitates. nih.gov

Spray Drying: This method has been successfully used to produce co-crystals of cilostazol (B1669032) with hydroxybenzoic acid derivatives. mdpi.com It involves spraying a solution of the components into a hot gas, leading to rapid solvent evaporation and co-crystal formation. mdpi.com

The selection of a suitable co-former is crucial for successful co-crystallization. For this compound, potential co-formers could include compounds with complementary functional groups capable of forming robust hydrogen bonds. For example, a co-former with a carboxylic acid group could interact with the ester and hydroxyl groups of the target molecule.

The characterization of the resulting solid is essential to confirm the formation of a co-crystal rather than a simple physical mixture. Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the new crystalline phase. researchgate.netmdpi.com PXRD is particularly useful for identifying new diffraction patterns that are distinct from those of the individual components. DSC can reveal a new, sharp melting point for the co-crystal, and FTIR can show shifts in vibrational frequencies, indicating changes in intermolecular interactions. researchgate.netmdpi.com

The table below lists potential co-formers for this compound and the likely intermolecular interactions that would stabilize the co-crystal structure.

| Potential Co-former | Functional Groups | Potential Intermolecular Interactions with this compound |

| Isonicotinamide | Amide | Hydrogen bonding between the amide and the hydroxyl/ester groups. |

| 4-Hydroxybenzoic Acid | Carboxylic Acid, Hydroxyl | Hydrogen bonding between the carboxylic acid and the ester/hydroxyl groups; hydroxyl-hydroxyl interactions. mdpi.com |

| Saccharin | Imide, Sulfonyl | Hydrogen bonding between the imide N-H and the carbonyl oxygen. |

Computational Chemistry and Theoretical Investigations of 4 Ethoxyphenyl 2 Hydroxybenzoate and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized molecular geometry of chemical systems. researchgate.net This method is instrumental in understanding the fundamental properties of molecules like 4-Ethoxyphenyl 2-hydroxybenzoate. DFT calculations have been successfully applied to related salicylate (B1505791) and benzoate (B1203000) derivatives to explore their geometries and electronic characteristics. researchgate.netresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional approximates the exchange-correlation energy, while a basis set is a set of mathematical functions used to build the molecular orbitals.

For organic molecules such as salicylate esters, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is widely employed due to its balance of accuracy and computational efficiency. nih.govnih.gov It combines exact Hartree-Fock exchange with DFT exchange and correlation. The long-range corrected CAM-B3LYP functional is another option, often chosen for calculations of electronic excitation properties and non-linear optical phenomena. researchgate.net

The selection of a basis set is also critical. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p) , are commonly used for geometry optimization and property calculations of aromatic esters. researchgate.netmdpi.comresearchgate.netresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially in systems with heteroatoms and potential for hydrogen bonding. arxiv.org The def2 family of basis sets, such as def2-SVP and def2-TZVP , also offers a reliable alternative for such calculations. arxiv.orgrowansci.com

| Functional/Basis Set Combination | Typical Application | Key Features |

|---|---|---|

| B3LYP/6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, Electronic Properties | A widely used combination providing reliable results for a broad range of organic molecules. researchgate.netresearchgate.net |

| B3LYP/6-31G(d) | Initial Geometry Optimization, Preliminary Calculations | A computationally less expensive option, suitable for larger systems or initial structural analysis. mdpi.com |

| CAM-B3LYP/6-31+G(d,p) | Excitation Energies (TD-DFT), NLO Properties | Long-range corrected functional, often performs better for charge-transfer excitations and polarizabilities. researchgate.net |

| M06-2X/def2-TZVP | Thermochemistry, Noncovalent Interactions | A meta-hybrid functional known for its good performance with non-covalent interactions. nih.gov |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.netthaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. researchgate.netnih.gov Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. mdpi.com For analogues like salicylic (B10762653) acid and its esters, the HOMO is typically localized over the phenyl ring and the hydroxyl group, while the LUMO is distributed over the carbonyl group and the aromatic ring, indicating that the primary electronic transitions are of the π→π* type. researchgate.netresearchgate.net

Global reactivity descriptors can be calculated from HOMO and LUMO energies, including ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical hardness (η = (I-A)/2), and chemical potential (μ = -(I+A)/2). researchgate.netresearchgate.netnih.gov

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Level |

|---|---|---|---|---|

| Salicylic Acid | -9.3686 | -0.8428 | 8.5258 | B3LYP/6-311G(d,p) researchgate.net |

| Propyl-para-hydroxybenzoate | -6.84 | -1.29 | 5.55 | B3LYP/6-311++G(d,p) researchgate.net |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | B3LYP/6-311++g(d,p) nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like oxygen. mdpi.comresearchgate.net

Blue regions denote positive electrostatic potential, representing electron-deficient areas. These sites, typically around hydrogen atoms, are prone to nucleophilic attack. mdpi.comresearchgate.net

Green regions represent neutral or zero potential areas.

For this compound, the MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen, the phenolic oxygen, and the ether oxygen, making these the primary sites for interaction with electrophiles. Positive potential (blue) would be concentrated on the hydroxyl hydrogen, indicating its acidic nature and susceptibility to nucleophilic attack. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excitation energies, oscillator strengths, and simulating the UV-Vis absorption spectra of molecules. researchgate.netnih.gov This approach provides insights into the nature of electronic transitions, which are often characterized as π→π* or n→π* transitions. rsc.org

For salicylate esters and related aromatic compounds, the absorption bands in the UV region are typically dominated by π→π* transitions, which correspond to the excitation of an electron from a π bonding orbital (often the HOMO) to a π* antibonding orbital (often the LUMO). researchgate.netresearchgate.net TD-DFT calculations, often performed using the B3LYP or CAM-B3LYP functional with a suitable basis set like 6-311++G(d,p), can predict the wavelength of maximum absorption (λmax) with good agreement with experimental data. researchgate.netnih.gov The effect of solvents on the absorption spectra can also be modeled using implicit solvation models like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net

| Compound Analogue | Calculated λmax (nm) | Experimental λmax (nm) | Transition Assignment | Computational Level |

|---|---|---|---|---|

| 2-Ethylhexyl 2-hydroxybenzoate (Octisalate) | 309.58 | 307 | π→π* (HOMO→LUMO) | TD-DFT/B3LYP/6-311++G(d,p) researchgate.netresearchgate.net |

| 4-Hydroxybenzaldehyde | 316.45 | - | - | TD-DFT/B3LYP/6-31G(d,p) mdpi.com |

| Sulfamethoxazole | 267.5 | 267.0 | π→π* | TD-DFT/B3LYP/6-31G(d) with PCM (Methanol) nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational flexibility, molecular motion, and intermolecular interactions. mdpi.com

For a molecule like this compound, MD simulations can be used to:

Explore Conformational Space: Identify the most stable conformers and the energy barriers between them. This is particularly relevant for the flexible ethoxy group and the rotation around the ester bond.

Analyze Intermolecular Interactions: Simulate the molecule in a solvent or interacting with other molecules to understand solvation effects and potential binding mechanisms. mdpi.com MD is often used to study how molecules like salicylate esters interact with biological targets, such as proteins. nih.govresearchgate.net

Validate Docking Poses: In drug design studies, MD simulations are used to assess the stability of a ligand's binding pose within a receptor's active site, which might have been predicted by molecular docking. mdpi.comresearchgate.net

These simulations rely on force fields (like OPLS3) to define the potential energy of the system and can be run for nanoseconds or longer to sample the relevant molecular motions. nih.gov

Non-Linear Optical (NLO) Properties Theoretical Prediction

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. jhuapl.edunih.gov Computational methods, particularly DFT, can be used to predict the NLO response of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.netresearchgate.net

A large value of the first hyperpolarizability (β) is indicative of a strong second-order NLO response. researchgate.net For molecules like this compound, the presence of electron-donating groups (ethoxy, hydroxyl) and an electron-accepting group (carbonyl) connected through a π-system (the benzene (B151609) rings) suggests potential NLO activity. DFT calculations using functionals like B3LYP with appropriate basis sets can provide a theoretical estimation of these properties. The finite field approach is a common technique used within these calculations to determine the polarizability and hyperpolarizability tensors. researchgate.net The NLO properties of benzoate-containing polymers and other organic materials have been investigated, showing that molecular engineering can lead to materials with significant NLO effects. nih.govmdpi.com

| Property | Symbol | Significance | Typical Calculated Value (Analogue) |

|---|---|---|---|

| Dipole Moment | μ | Measures the overall polarity of the molecule. | 5.67 D (for an aroylhydrazone LC) researchgate.net |

| Average Polarizability | αtot | Measures the ease with which the electron cloud can be distorted by an electric field. | 466.45 Bohr³ (for an aroylhydrazone LC) researchgate.net |

| First Hyperpolarizability | βtot | Indicates the second-order NLO response. | 6.977 x 10⁻³⁰ esu (for Propyl-para-hydroxybenzoate) researchgate.net |

Solvent Effects Modeling in Theoretical Studies (e.g., Polarizable Continuum Model - PCM)

In the theoretical investigation of this compound and its analogues, understanding the influence of the solvent environment on the molecule's properties and behavior is crucial. Solvent effects can significantly alter electronic structure, molecular geometry, and spectroscopic properties. The Polarizable Continuum Model (PCM) is a widely employed computational method to simulate these solvent effects. wikipedia.org

The PCM treats the solvent as a continuous, polarizable dielectric medium rather than as individual solvent molecules. wikipedia.org This approach offers a balance between computational cost and accuracy, making it feasible to study complex molecules in various solvent environments. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated self-consistently. The molecular free energy of solvation is typically calculated as the sum of electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org Different variations of the PCM, such as the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM), are available in quantum chemical software packages like Gaussian and GAMESS for calculations at the Hartree-Fock and Density Functional Theory (DFT) levels. wikipedia.org

A notable application of this methodology can be found in a DFT study on 2-Ethylhexyl 2-hydroxybenzoate (Octisalate), a close structural analogue of this compound. researchgate.netscientific.netresearchgate.net In this research, the Conductor-like Polarizable Continuum Model (CPCM) was utilized to investigate the effects of different solvents on the ultraviolet (UV) absorption spectrum of the molecule and its meta-substituted derivatives. researchgate.netscientific.netresearchgate.net The study aimed to understand how the electronic transitions, specifically the π→π* transitions responsible for UV absorption, are influenced by the solvent environment. researchgate.netscientific.netresearchgate.net

The theoretical calculations were performed to predict the UV absorption spectra in different solvents, such as methanol and water, and compare them with the gas-phase calculations. researchgate.net The primary focus was on the bathochromic or hypsochromic shifts of the absorption maxima (λmax) upon changing the solvent polarity.

One of the key findings from the theoretical investigation of 2-Ethylhexyl 2-hydroxybenzoate and its derivatives was that the calculated UV absorption spectra were not significantly affected by the solvents. researchgate.net This suggests that for this particular class of compounds, the electronic transitions responsible for UV absorption are relatively insensitive to the bulk electrostatic effects of the surrounding medium as modeled by the PCM. While the substitution groups on the aromatic rings were found to cause significant shifts in the absorption spectra, the choice of solvent resulted in only minor variations. researchgate.netscientific.netresearchgate.net

The data presented in such computational studies typically includes the calculated absorption wavelengths (λmax), oscillator strengths (f), and the major electronic transitions (e.g., HOMO→LUMO) in the gas phase and in various solvents. The following interactive table illustrates the type of data generated from such a study on an analogue of this compound.

Table 1: Theoretical UV Absorption Data for 2-Ethylhexyl 2-hydroxybenzoate in Different Media using TD-DFT/CPCM

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

| Gas Phase | 1.00 | 296.64 | 0.1234 | HOMO→LUMO |

| Methanol | 32.6 | 297.12 | 0.1258 | HOMO→LUMO |

| Water | 78.4 | 297.35 | 0.1265 | HOMO→LUMO |

| Note: The data in this table is illustrative and based on the findings for the analogue 2-Ethylhexyl 2-hydroxybenzoate to demonstrate the typical output of PCM calculations. |

This relative insensitivity to solvent polarity can be an important characteristic for certain applications where consistent performance across different environments is desired. However, it is also important to acknowledge the limitations of the PCM, which primarily accounts for electrostatic interactions. In cases where specific solute-solvent interactions, such as hydrogen bonding, play a dominant role, a more explicit solvent model might be necessary for a more accurate description. wikipedia.org

Chemical Reactivity, Stability, and Degradation Pathways

Hydrolytic Stability of the Ester Linkage

The ester linkage in 4-Ethoxyphenyl 2-hydroxybenzoate is a key site for hydrolytic cleavage. This reaction involves the breaking of the ester bond by water, which can be catalyzed by either acid or base. In a general sense, the stability of an ester to hydrolysis is influenced by the electronic and steric nature of the groups attached to the carbonyl and the alkoxide.

Studies on homologous series of benzoate (B1203000) esters have shown that the rate of hydrolysis can be influenced by the size of the alcohol portion of the ester. nih.gov For instance, in base-catalyzed hydrolysis, the half-life of some benzoate esters appears to be directly related to the size of the alkyl group. nih.gov Phenyl benzoate, which has a phenoxide leaving group stabilized by resonance, displays lower hydrolytic stability compared to linear alkyl benzoates. nih.gov

The presence of substituents on the aromatic rings can also significantly impact hydrolytic stability. Electron-withdrawing groups can increase the susceptibility of the carbonyl carbon to nucleophilic attack, thereby accelerating hydrolysis. Conversely, electron-donating groups can decrease the rate of hydrolysis.

The stability of similar compounds, such as parabens (esters of 4-hydroxybenzoic acid), is pH-dependent. For example, aqueous solutions of methylparaben are stable at a pH range of 3-6 but undergo rapid hydrolysis at a pH of 8 or above. atamanchemicals.com This suggests that the hydrolytic stability of this compound would also be significantly influenced by the pH of its environment.

Table 1: Factors Influencing Ester Hydrolysis

| Factor | Effect on Hydrolysis Rate | Rationale |

| pH | Increases with increasing acidity or basicity | Acid or base catalysis of the hydrolytic reaction. |

| Temperature | Increases with increasing temperature | Provides the necessary activation energy for the reaction. |

| Substituents on the Aromatic Ring | Electron-withdrawing groups increase the rate; electron-donating groups decrease the rate. | Alters the electrophilicity of the carbonyl carbon. |

| Nature of the Alcohol Group | Steric hindrance can decrease the rate; resonance stabilization of the leaving group can increase the rate. | Affects the accessibility of the carbonyl carbon and the stability of the products. |

Photochemical Degradation Mechanisms

The aromatic rings in this compound make it susceptible to photochemical degradation, a process initiated by the absorption of light energy. This can lead to the formation of reactive species and subsequent breakdown of the molecule.

Studies on related aromatic compounds, such as the sunscreen agent 2-hydroxy-4-methoxybenzophenone (oxybenzone), demonstrate that photochemical degradation can be enhanced by the presence of reactive oxygen species like hydroxyl radicals (•OH). nih.gov These radicals can be generated through processes like the UV/H2O2 system. nih.gov The degradation rate of such compounds is often influenced by factors including the initial concentration of the compound, the concentration of oxidizing agents (like H2O2), and the intensity of the UV light. nih.gov

The degradation of 4-hydroxybenzoate (B8730719), a key structural component, has been shown to proceed via the addition of hydroxyl radicals to the aromatic ring, leading to the eventual elimination of the carboxylic acid group. researchgate.net The presence of oxygen can also influence the degradation pathways and the final products formed. researchgate.net It is plausible that similar mechanisms, involving hydroxylation of the aromatic rings and subsequent cleavage, would contribute to the photochemical degradation of this compound.

Enzymatic Degradation Pathways of Related Benzoate Structures by Microorganisms

Microorganisms play a crucial role in the breakdown of aromatic compounds in the environment. The degradation of benzoate and its derivatives is a well-studied process, often involving central metabolic pathways that funnel a wide range of aromatic substrates into common intermediates.

The β-ketoadipate pathway is a central metabolic route for the degradation of many aromatic compounds by soil bacteria and fungi. nih.govcapes.gov.br This pathway has two main branches that converge on the key intermediate, β-ketoadipate. nih.gov

One branch funnels protocatechuate, derived from phenolic compounds like 4-hydroxybenzoate, into the pathway. nih.gov The other branch processes catechol, which is generated from a variety of aromatic hydrocarbons. nih.gov Ultimately, β-ketoadipate is converted into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA, allowing the organism to utilize the aromatic compound as a carbon and energy source. nih.gov

The initial step in the degradation of a compound like this compound by this pathway would likely involve the hydrolysis of the ester bond, yielding 4-ethoxyphenol (B1293792) and 2-hydroxybenzoic acid (salicylic acid). These intermediates would then be further metabolized. For instance, 4-hydroxybenzoate, a similar compound, is often hydroxylated to form protocatechuate, which then enters the β-ketoadipate pathway. mdpi.com

Hydroxylases are key enzymes in the microbial degradation of aromatic compounds. They introduce hydroxyl groups onto the aromatic ring, which is a critical step for subsequent ring cleavage by dioxygenases. nih.gov

In the context of benzoate degradation, several aerobic pathways exist. One common strategy involves the hydroxylation of the aromatic ring to produce catechol, which is then cleaved. nih.gov Another mechanism involves the formation of protocatechuate. ethz.ch Some bacteria utilize a pathway that begins with the activation of benzoate to benzoyl-CoA, followed by dearomatization and ring cleavage. nih.gov

For example, the enzyme 4-hydroxybenzoate 3-monooxygenase catalyzes the conversion of 4-hydroxybenzoate to protocatechuate. wikipedia.org This enzyme is involved in the degradation of benzoate through hydroxylation. wikipedia.org Following hydroxylation, dioxygenases cleave the aromatic ring, breaking it down into aliphatic compounds that can enter central metabolism. The specific type of hydroxylase and dioxygenase employed can vary between different microbial species. nih.gov

Table 2: Key Enzymes in Benzoate Degradation

| Enzyme | Function | Pathway |

| Esterases | Hydrolysis of the ester linkage to yield an alcohol and a carboxylic acid. | Initial breakdown step for ester-containing compounds. |

| 4-hydroxybenzoate 3-monooxygenase | Hydroxylates 4-hydroxybenzoate to form protocatechuate. wikipedia.org | Benzoate degradation via hydroxylation. wikipedia.org |

| Protocatechuate 3,4-dioxygenase | Cleaves the aromatic ring of protocatechuate. | β-Ketoadipate pathway. |

| Catechol 1,2-dioxygenase | Cleaves the aromatic ring of catechol. | β-Ketoadipate pathway. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Derivatives

Correlating Structural Features with Modulatory Activities in Biological Systems

The biological activity of salicylate (B1505791) derivatives is intrinsically linked to their structural features. Modifications on either the salicylic (B10762653) acid or the phenyl ester portion of the molecule can significantly alter their interaction with biological targets, such as enzymes and receptors.

For instance, in the context of enzyme inhibition, the core salicylic acid motif is often essential. The hydroxyl and carboxylate groups can act as key hydrogen bond donors and acceptors or as a chelation site for metal ions within an enzyme's active site. Research on various salicylate derivatives has demonstrated that the nature and position of substituents on the aromatic rings dictate the inhibitory potency and selectivity.

In a study on benzofuran (B130515) salicylic acid derivatives as inhibitors of Lymphoid Tyrosine Phosphatase (LYP), a critical negative regulator in T-cell antigen receptor signaling, the spatial arrangement of hydrogen bond acceptors, donors, and aromatic rings was found to be crucial for activity. tandfonline.com This highlights that beyond the simple presence of functional groups, their three-dimensional orientation is a key determinant of biological function.

Derivatives of the closely related 2-hydroxy-3-methoxybenzylamine have been investigated as inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation and other pathologies. nih.gov SAR studies in this series revealed that specific substitutions on the benzenesulfonamide (B165840) portion led to compounds with nanomolar potency and high selectivity over other lipoxygenases and cyclooxygenases. nih.gov This underscores the importance of the non-salicylate portion of the molecule in fine-tuning activity and selectivity.

The following table summarizes the general SAR principles for salicylate derivatives based on available literature.

| Structural Modification | Observed Effect on Biological Activity | Potential Rationale |

| Substitution on the Salicylate Ring | Can increase or decrease activity depending on the substituent's electronic and steric properties. | Alters the acidity of the phenolic hydroxyl and carboxylic acid groups, and can provide additional binding interactions or cause steric hindrance. |

| Modification of the Ester Linkage | Can affect metabolic stability and prodrug activation. | Ester hydrolysis is a common metabolic pathway. More stable esters can lead to longer duration of action. |

| Substitution on the Phenyl Ester Ring | Significantly impacts potency and selectivity. | Provides a scaffold for introducing groups that can interact with specific subpockets of the target protein, enhancing binding affinity and selectivity. |

In Silico Approaches for SAR/QSAR Modeling

Computational methods are invaluable tools for elucidating SAR and developing predictive QSAR models. These in silico approaches, including molecular docking and molecular dynamics (MD) simulations, provide insights into the molecular interactions that govern the biological activity of 4-Ethoxyphenyl 2-hydroxybenzoate derivatives.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. For derivatives of benzoic acid, molecular docking has been used to predict their binding affinity and interactions with the active site of enzymes like the SARS-CoV-2 main protease. nih.gov Such studies can identify key amino acid residues involved in binding and guide the design of more potent inhibitors. For example, docking studies on flavones as COX-2 inhibitors revealed that hydrogen bond interactions with residues like Tyr385, Tyr355, and Arg120 are critical for binding. japer.in

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of binding modes predicted by docking and to understand how conformational changes in the protein might be induced by ligand binding.

QSAR Modeling: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In a study of benzofuran salicylic acid derivatives, a 3D-QSAR model was generated that showed a strong correlation between the structural features and the inhibitory activity against LYP, with a high squared correlation coefficient (r²) of 0.9146 for the training set. tandfonline.com Such models are powerful tools for predicting the activity of novel, untested compounds.

The table below presents a hypothetical example of data that could be generated from a molecular docking study of this compound derivatives against a target enzyme.

| Derivative | Substituent on Phenyl Ring | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 (Parent) | 4'-Ethoxy | -7.5 | Tyr355, Arg120 |

| 2 | 4'-Methoxy | -7.2 | Tyr355, Arg120 |

| 3 | 4'-Trifluoromethyl | -8.1 | Tyr355, Arg120, Val523 |

| 4 | 3',4'-Dichloro | -8.5 | Tyr355, Arg120, Ser353 |

Pharmacophore Elucidation and Ligand Design Principles

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. Elucidating the pharmacophore of a series of active compounds is a cornerstone of rational drug design.

For salicylate derivatives, a typical pharmacophore might include:

A hydrogen bond donor (the phenolic hydroxyl group).

A hydrogen bond acceptor (the carbonyl oxygen of the ester or carboxylate).

One or more aromatic rings for hydrophobic (pi-pi stacking) interactions.

Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). nih.gov For a series of benzofuran salicylic acid derivatives targeting LYP, a five-point pharmacophore model was developed consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. tandfonline.com This model proved to be predictive and useful for designing more potent analogs. tandfonline.com

Once a pharmacophore model is established, it serves as a template for designing new ligands. The principles of ligand design involve modifying a lead compound to better fit the pharmacophore, thereby enhancing its biological activity. This can involve introducing new functional groups to pick up additional interactions with the target, or modifying the scaffold to improve its physicochemical properties.

Impact of Substituent Effects on Reactivity and Interactions

The substituents on the aromatic rings of this compound and its derivatives have a profound impact on their chemical reactivity and intermolecular interactions. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-donating groups (like the ethoxy group) and electron-withdrawing groups alter the electron density distribution within the molecule.

Electron-donating groups (EDGs) , such as alkoxy and alkyl groups, increase the electron density on the aromatic ring, making it more susceptible to electrophilic attack but also affecting the acidity of the phenolic proton.

Electron-withdrawing groups (EWGs) , such as halogens (e.g., chlorine) or nitro groups, decrease the electron density. nih.gov This can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack (e.g., hydrolysis by esterases).

Studies on benzoquinone derivatives have shown that electron-withdrawing chloro substituents lead to a higher reactivity with nucleophiles compared to electron-donating methyl and t-butyl groups. nih.gov This reactivity correlates with the potential for the molecule to interact with biological nucleophiles like cysteine residues in proteins. nih.gov

Steric Effects: The size and shape of substituents can influence how a molecule fits into a binding pocket. Bulky substituents can cause steric hindrance, preventing optimal binding. Conversely, in some cases, a larger group may be beneficial if it can occupy a specific hydrophobic pocket in the target protein.

Potential Applications and Future Directions in Chemical Science Research

Utilization as Chemical Intermediates in Complex Molecule Synthesis

4-Ethoxyphenyl 2-hydroxybenzoate serves as a valuable chemical intermediate for the synthesis of more complex molecules. The ester linkage can be readily hydrolyzed to yield 4-ethoxyphenol (B1293792) and salicylic (B10762653) acid, while the aromatic rings can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups. This versatility makes it a strategic starting material or building block in multi-step synthetic pathways.

The parent compound, 4-hydroxybenzoic acid, is a well-established precursor for the synthesis of parabens, which are widely used as preservatives. wikipedia.orgnih.gov This principle of using a hydroxybenzoate structure as a core for building more complex esters and other derivatives is a cornerstone of its utility. For instance, synthetic routes to complex hybrid molecules, such as chalcone-salicylates, have been developed using salicylic acid as a key reactant, demonstrating the feasibility of incorporating the 2-hydroxybenzoate moiety into larger, multifunctional compounds. mdpi.com Similarly, protocols for creating 4-hydroxybenzophenones highlight the reactivity of such phenolic compounds and their role as synthons for promising pharmacophores. rsc.org The synthesis of these derivatives often involves reactions like esterification under specific catalytic conditions, which could be adapted for this compound to create a diverse library of new chemical entities.

Role as Structural Scaffolds for Novel Compound Design

In the field of medicinal chemistry and drug discovery, the concept of a molecular scaffold is paramount. A scaffold provides a core three-dimensional structure upon which various functional groups can be appended to create compounds with specific biological activities. The rigid, yet conformationally aware structure of this compound makes it an excellent candidate for a structural scaffold.

The molecular hybridization approach, which combines two or more pharmacophores, has proven to be an effective strategy for developing new multifunctional compounds. mdpi.com The this compound structure can be viewed as a hybrid of a substituted phenol (B47542) and a salicylate (B1505791). This arrangement can be systematically modified in a strategy known as "scaffold hopping" to design new series of compounds. mdpi.com For example, research into novel enzyme inhibitors has shown that structures like pyrazole-benzofuran can serve as lead compounds for further development. nih.gov In a similar vein, the biphenyl-like core of this compound can be used to orient functional groups in precise spatial arrangements to interact with biological targets, such as the active sites of enzymes. mdpi.comnih.gov The design of new anticancer agents, for instance, has successfully utilized a chalcone-salicylate hybrid, where the salicylate portion plays a critical role in binding to the target receptor. mdpi.com

Exploration in Materials Science for Functional Molecules

The intersection of organic synthesis and materials science has opened avenues for creating molecules with specific, tunable physical properties. This compound and its analogues are promising candidates for the development of functional materials, particularly liquid crystals and specialized polymers.

Research into homologous series of compounds with similar structures, such as 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoates, has demonstrated the potential for creating materials with liquid crystalline properties. researchgate.net In these molecules, the rigid core formed by the benzoate (B1203000) rings combined with flexible alkoxy chains is crucial for the formation of mesogenic phases. A homologous series where the alkoxy chain length was varied showed that mesogenic behavior (in this case, a nematic phase) appeared from the C6 member onwards. researchgate.net This indicates that the ethoxy group (-OC2H5) in this compound is a key feature that could be extended to longer alkyl chains to systematically tune the material's transition temperatures and liquid crystal phase behavior.

Table 1: Liquid Crystal Properties of a Structurally Similar Homologous Series

This interactive table presents the transition temperatures for a homologous series of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoates, which are structurally related to this compound. Data is based on findings from optical polarizing microscopy. researchgate.net

| Homologue (Alkoxy Chain) | Nematic Phase | Transition | Transition Temperature (°C) |

| C6H13 | Enantiotropic | Nematic to Isotropic | 180-205 (Range for series) |

| C7H15 | Enantiotropic | Nematic to Isotropic | 180-205 (Range for series) |

| C8H17 | Enantiotropic | Nematic to Isotropic | 180-205 (Range for series) |

| C10H21 | Enantiotropic | Nematic to Isotropic | 180-205 (Range for series) |

| C12H25 | Enantiotropic | Nematic to Isotropic | 180-205 (Range for series) |

| C14H29 | Enantiotropic | Nematic to Isotropic | 180-205 (Range for series) |

| C16H33 | Enantiotropic | Nematic to Isotropic | 195 (Thermal Stability) |

Furthermore, substituted hydroxybenzoic acids can be used to create functional polymers. nih.gov For example, a library of 4-(methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-oxy-benzoate-co-lactide-based polymers was designed and shown to have antimicrobial properties. nih.gov This suggests a pathway for polymerizing derivatives of this compound to create new, degradable, and functional macromolecules for biomedical or other advanced applications.

Advancements in Spectroscopic Probe Development

Spectroscopic probes are molecules designed to detect specific analytes or changes in their environment through a measurable change in their optical properties, such as fluorescence or Raman scattering. The aromatic nature of this compound provides an intrinsic fluorophore that can be exploited and modified for the development of such probes.

The core scaffold can be functionalized to create sensors where, for example, binding to a metal ion or a biomolecule could cause a shift in the fluorescence emission wavelength or intensity. This is a common strategy in the development of chemosensors. spectroscopyonline.com Moreover, the field of Surface-Enhanced Raman Spectroscopy (SERS) often utilizes aromatic molecules as reporters. jhu.edurogue-spectro.com A molecule like this compound could be engineered to act as a SERS probe, potentially for detecting specific biological markers or environmental contaminants. jhu.edu Recent advancements include the creation of dual-modal fluorescent and SERS aptasensors and stimuli-responsive "on-off" bimodal nanoprobes, highlighting the sophisticated sensor designs that could potentially incorporate a modified this compound scaffold. jhu.edu

Future Research Perspectives and Challenges

The potential of this compound in chemical science is significant, but further research is required to fully realize its applications. Future work should focus on several key areas. A primary avenue is the expansion of its use as a scaffold in medicinal chemistry to develop new therapeutic agents, building on the successes seen with related salicylate and hydroxybenzoate structures. mdpi.commdpi.com In materials science, a significant opportunity lies in the synthesis and characterization of a homologous series of 4-alkoxyphenyl 2-hydroxybenzoates to create a library of liquid crystals with a wide range of tunable properties. researchgate.net

The primary challenges will involve the development of highly efficient, scalable, and environmentally benign synthetic protocols. rsc.org While methods for producing the precursor 4-hydroxybenzoic acid through microbial synthesis are being explored to move away from petroleum-based feedstocks, similar green chemistry approaches would need to be developed for its derivatives. nih.gov A critical challenge for any new functional molecule intended for biological or environmental applications is the thorough evaluation of its toxicological profile and biodegradability to ensure safety and sustainability. nih.govmdpi.com Furthermore, detailed spectroscopic and physical characterization will be essential to establish clear structure-property relationships, which will guide the rational design of future compounds and materials based on the this compound framework.

Q & A

Q. What are the recommended synthetic routes for 4-Ethoxyphenyl 2-hydroxybenzoate, and how can purity be validated?

Methodological Answer: Synthesis typically involves esterification between 2-hydroxybenzoic acid and 4-ethoxyphenol under acidic or enzymatic catalysis. Key steps include:

- Reagent selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or direct acid-catalyzed esterification with H₂SO₄.

- Purification : Recrystallization from ethanol/water mixtures improves purity.

- Validation :

- NMR spectroscopy : Confirm ester linkage via peaks at δ 4.1–4.3 ppm (ethoxy group) and δ 6.8–8.1 ppm (aromatic protons).

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98% ideal for research).

- Reference compounds : Compare with structurally similar esters (e.g., methyl 2-hydroxybenzoate) for spectral benchmarking .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves (tested for chemical resistance), lab coats, and sealed goggles. Use P95 respirators if aerosolization is possible .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to minimize vapor exposure.

- Waste disposal : Segregate organic waste in halogen-resistant containers; consult institutional guidelines for ester degradation protocols (e.g., alkaline hydrolysis).

- Emergency measures : For skin contact, rinse with 0.1% sodium bicarbonate solution; consult SDS for first-aid specifics .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

Methodological Answer:

- Crystallography : Use SHELXL for structure refinement. Collect high-resolution (<1.0 Å) X-ray diffraction data to resolve O–H···O hydrogen bonds between hydroxyl and ethoxy groups .

- Graph set analysis : Apply Etter’s notation to classify hydrogen bond motifs (e.g., C(6) chains or R₂²(8) rings). Compare with analogs like 4-hydroxybenzaldehyde () to identify polymorphism drivers .

- Thermal analysis : DSC/TGA can correlate hydrogen bond stability with melting points (e.g., decomposition >200°C if intermolecular bonds are strong) .

Q. How should researchers address contradictions in toxicological data for derivatives of 2-hydroxybenzoate esters?

Methodological Answer:

- Grouping/read-across : Compare this compound with structurally similar esters (e.g., methyl salicylate) that have established mutagenicity profiles. Validate via shared metabolic pathways (e.g., hydrolysis to salicylic acid) .

- Experimental reconciliation :

- Meta-analysis : Critically evaluate study parameters (e.g., solvent choice, cell lines) that may bias results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.